3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound characterized by a unique structure that integrates a chromenone core with a morpholine carboxylate moiety. This compound has garnered interest due to its potential applications in various scientific fields, including medicinal chemistry and material science. The molecular formula of this compound is , and it possesses a molecular weight of approximately 393.43 g/mol .
This compound belongs to the class of chromenones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The morpholine group contributes to its solubility and biological activity, making it a valuable scaffold in drug design .
The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves several key steps:
The molecular structure of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate features:
The compound's structural formula can be represented as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is capable of undergoing various chemical reactions:
Typical reagents include:
Reaction conditions generally involve controlled temperatures and solvents such as ethanol or dichloromethane to optimize yields .
The mechanism of action for 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate primarily involves its interaction with biological targets such as enzymes and receptors. The chromenone core can bind to active sites on enzymes, potentially inhibiting or modulating their activity. Additionally, the presence of the morpholine carboxylate enhances its solubility and bioavailability, facilitating its use in biological systems .
Key physical properties include:
Relevant chemical properties include:
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in ongoing research endeavors.
The chromen-4-one (benzopyran-4-one) scaffold represents a privileged heterobicyclic structure in medicinal chemistry, characterized by a benzene ring fused to a γ-pyrone moiety. This core structure exhibits remarkable pharmacological versatility due to its balanced hydrophobic-hydrophilic properties and capacity for diverse electronic interactions with biological targets. Chromenone derivatives demonstrate intrinsic bioactivity profiles spanning anticancer, antiviral, antioxidant, and anti-inflammatory applications, largely attributable to their ability to modulate enzyme functions and receptor signaling pathways [1] [5].
The absence of a double bond between C-2 and C-3 in chroman-4-one (dihydrochromenone) distinguishes it structurally from chromone, resulting in significant variations in biological activity despite minor molecular differences. Chromenone's ketone functionality at C-4 and the electron-rich nature of the fused aromatic system facilitate targeted interactions with proteins through hydrogen bonding, π-π stacking, and dipole interactions. This scaffold's synthetic flexibility enables strategic modifications at C-2, C-3, C-6, and C-7 positions, allowing medicinal chemists to fine-tune physicochemical properties and target selectivity [1] [5].
Table 1: Bioactive Chromenone Derivatives and Their Therapeutic Applications
Compound Name | Structural Features | Primary Bioactivity | Molecular Targets |
---|---|---|---|
Quercetin | 3,5,7,3',4'-Pentahydroxyflavone | Antioxidant/Neuroprotective | Rhodopsin, ROS scavenging |
7-Methoxyisoflavanone | C7-methoxy, isoflavone skeleton | Anticancer | HL-60 leukemia cells |
3-Benzylidene-chroman-4-one derivatives | C3-arylidene substitution | Cytotoxic | MDA-MB-231, SK-N-MC cancer cells |
(E)-3-(2'-Methoxybenzylidene)-4-chromanone | C3-(2-methoxybenzylidene) | Antiproliferative (angiogenesis) | HUVEC endothelial cells |
4-Chromenone-N-acylhydrazone hybrids | C3-N-acylhydrazone functionality | Aurora kinase inhibition | Aurora kinase A (anticancer) |
Natural chromenones like flavonols (quercetin), flavanones (naringenin), and isoflavones demonstrate how subtle structural variations significantly alter biological activity. Synthetic derivatives exploit this versatility – for instance, 3-benzylidene substitution enhances anticancer activity against breast cancer cell lines (MDA-MB-231) through pro-apoptotic mechanisms, while 7-methoxyisoflavanone specifically targets leukemia cells (HL-60) [1] [5] [7]. The chromen-4-one scaffold's planar conformation facilitates intercalation into DNA or enzyme active sites, particularly in kinase inhibition, as observed with aurora kinase A inhibitors featuring N-acylhydrazone-modified chromenones [6].
Strategic substitution of the chromenone core with methoxy and morpholine groups significantly enhances pharmacological potential through optimized target engagement and improved pharmacokinetic properties. The 3-methoxyphenoxy moiety, as present in 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, contributes to bioactivity through steric and electronic effects. Methoxy groups (-OCH₃) influence electron density across the chromenone system, enhancing π-system nucleophilicity and facilitating interactions with electron-deficient regions of target proteins. This modification increases membrane permeability while maintaining optimal logP values (predicted XLogP3 = 3) [3] [8].
The morpholine-4-carboxylate group introduces critical hydrogen-bonding capacity and water-solubilizing properties. Morpholine's tertiary amine nitrogen and oxygen atoms serve as hydrogen bond acceptors, promoting interactions with enzymatic catalytic sites. This moiety demonstrates particular significance in central nervous system (CNS)-targeted agents due to its ability to enhance blood-brain barrier permeability – a property validated in chromenone derivatives investigated for Alzheimer's disease therapy [2] [7]. The morpholine ring's conformational flexibility enables adaptive binding to protein targets, as demonstrated in aurora kinase A inhibition where the morpholine oxygen forms critical hydrogen bonds with catalytic residues [6].
Table 2: Comparative Bioactivity of Chromenone Substituents
Substituent Position | Methoxy Group Effects | Morpholine Group Effects | Synergistic Outcomes |
---|---|---|---|
C7-Morpholine carboxylate | N/A | Enhanced solubility, H-bonding capacity | Improved cellular uptake |
C6/C7-Methoxy | Increased lipophilicity, electron donation | N/A | Amplified antioxidant effects |
C3-Aryloxy (methoxy) | Steric bulk, altered π-electron distribution | N/A | Selective enzyme inhibition |
Combined C3-methoxyphenoxy + C7-morpholine | Optimized logP (≈3) | BBB permeability | Dual targeting of kinases & receptors |
Structure-activity relationship (SAR) studies reveal that methoxy substitution at chromenone's C-6/C-7 positions enhances antioxidant and anti-inflammatory activities by stabilizing radical intermediates. Meanwhile, the morpholine carboxylate at C-7 improves aqueous solubility without compromising membrane penetration – an essential balance for drug bioavailability. In 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, these groups operate synergistically: the 3-methoxyphenoxy moiety positions the compound within hydrophobic enzyme pockets, while the morpholine carboxylate engages in polar interactions at the binding site periphery. This dual functionality enables multitarget engagement observed in chromenone derivatives, such as simultaneous acetylcholinesterase inhibition and β-amyloid anti-aggregation effects relevant to Alzheimer's pathology [2] [6].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8